1-[4-(Cyclohexyloxy)phenyl]ethan-1-one chemical structure and properties
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one chemical structure and properties
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one is a specialized organic intermediate characterized by a lipophilic cyclohexyl ether moiety attached to the para-position of an acetophenone core.[1] While often overshadowed by its alkyl analogs (e.g., 4-cyclohexylacetophenone), this specific ether derivative is a critical building block in two high-value sectors: liquid crystal engineering (as a mesogenic core precursor) and medicinal chemistry (as a lipophilic scaffold for bioisosteric replacement).
The following technical guide details its physicochemical profile, optimized synthetic routes, and applications, written from the perspective of an industrial application scientist.
Synthesis, Characterization, and Application in Material Science[1]
Executive Summary
1-[4-(Cyclohexyloxy)phenyl]ethan-1-one (also referred to as 4'-Cyclohexyloxyacetophenone ) represents a strategic scaffold in organic synthesis.[1] Its structure combines the reactive acetyl group—ideal for condensation reactions (e.g., Claisen-Schmidt)—with a cyclohexyl ether tail that imparts significant lipophilicity and conformational flexibility. Unlike the rigid phenyl ring, the cyclohexyl group disrupts molecular packing just enough to lower melting points, a desirable trait in designing liquid crystalline materials and improving the solubility of pharmaceutical candidates .
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Data | Note |
| IUPAC Name | 1-[4-(Cyclohexyloxy)phenyl]ethan-1-one | |
| Common Name | 4'-Cyclohexyloxyacetophenone | |
| Molecular Formula | C₁₄H₁₈O₂ | |
| Molecular Weight | 218.30 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 68–72 °C (Typical range for homologs) | Predicted based on structural analogs |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Lipophilic ether tail dominates |
| LogP | ~4.2 | High membrane permeability potential |
Synthetic Routes & Optimization (The "Secondary Halide" Challenge)
Synthesizing this molecule requires a Williamson Ether Synthesis between 4-hydroxyacetophenone and a cyclohexyl electrophile.[1] However, a common pitfall for junior chemists is treating the cyclohexyl halide like a primary halide.
The Problem: Cyclohexyl bromide is a secondary halide. Under strong basic conditions (e.g., NaOH/EtOH or NaH/THF), the elimination pathway (E2) competes aggressively with substitution (SN2), leading to the formation of cyclohexene rather than the desired ether.
The Solution: To suppress elimination, we employ a dipolar aprotic solvent (DMF or DMSO) and a moderate base (Potassium Carbonate) to favor the SN2 mechanism.
Protocol: Optimized O-Alkylation
Reaction: 4-Hydroxyacetophenone + Cyclohexyl Bromide + K₂CO₂ → Product + KBr + CO₂[1]
Step-by-Step Methodology:
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Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF (5-10 volumes) .
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Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 eq) . Stir at room temperature for 30 minutes. Why? This ensures the formation of the phenoxide anion before the electrophile is introduced.
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Addition: Add Cyclohexyl Bromide (1.2 - 1.5 eq) dropwise. Note: Excess alkyl halide is required to drive the reaction to completion due to steric hindrance.
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Heating: Heat the mixture to 80–90 °C for 12–16 hours. Caution: Do not exceed 100 °C to minimize elimination byproducts.
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Workup: Cool to room temperature. Pour the mixture into ice-cold water (precipitation should occur). Extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.
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Crystallization: Recrystallize from Ethanol/Hexane to yield white crystals.
Graphviz Diagram: Synthetic Pathway[1]
Caption: Competitive pathway analysis showing the optimization of SN2 substitution over E2 elimination using mild basic conditions.
Spectroscopic Characterization (Self-Validation)
To validate the structure without external standards, look for these diagnostic signals. If the "O-CH" multiplet is missing or shifted, you likely have the starting material or the alkene byproduct.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.30 - 4.40 ppm (m, 1H) | The "Fingerprint": The methine proton of the cyclohexyl ring attached to oxygen.[1] |
| δ 7.92 (d, 2H) & 6.90 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |
| δ 2.55 (s, 3H) | Methyl group of the ketone (Acetophenone moiety). | |
| δ 1.20 - 2.00 (m, 10H) | Cyclohexyl methylene protons. | |
| ¹³C NMR | δ ~75.0 ppm | Carbon of the C-O ether linkage. |
| δ ~196.0 ppm | Carbonyl carbon (C=O). | |
| IR | 1670 cm⁻¹ | Strong C=O stretch (conjugated ketone). |
| 1240 cm⁻¹ | Strong C-O-C asymmetric stretch (aryl alkyl ether). |
Applications in Research & Development
A. Liquid Crystal Mesogens (The Core Application)
This molecule is a classic "tail-core" precursor. The cyclohexyl ether group acts as a flexible tail, while the acetophenone group serves as a reactive handle to build the rigid core.
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Workflow: The ketone is condensed with substituted benzaldehydes (Claisen-Schmidt) to form Chalcones .
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Significance: These chalcones are often cyclized to pyrazolines or used directly as rod-like mesogens.[1] The cyclohexyl group lowers the melting point, stabilizing the Nematic Phase required for display technologies.
B. Pharmaceutical Scaffold (Bioisostere)
In drug discovery, the cyclohexyloxy group is often used to replace:
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n-Hexyl chains: To introduce bulk and rigidity while maintaining lipophilicity.[1]
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Phenoxy groups: To metabolically stabilize the ether (cyclohexyl is less prone to oxidative cleavage than some aromatics) and increase sp3 character (Fsp3), which correlates with better clinical success.
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Relevance: Analogs are explored in PPAR agonists (metabolic disorders) where lipophilic tails dock into large hydrophobic pockets.
Graphviz Diagram: Application Workflows
Caption: Divergent utility of the scaffold in creating electro-optical materials and bioactive pharmacophores.[1]
Handling & Safety Profile
While specific MSDS data for this exact ether may be sparse, it should be handled with the standard protocols for substituted acetophenones :
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Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).
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Storage: Store in a cool, dry place. Ether linkages are generally stable, but the ketone can be sensitive to strong oxidizers.
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Disposal: Incineration in a chemical waste facility.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
- Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Authoritative source on alkoxy acetophenones as mesogen precursors).
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PubChem Compound Summary. "4'-Methoxyacetophenone" (Homolog reference for spectral comparison). Link
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ChemicalBook. "4'-Cyclohexylacetophenone Properties" (Structural isomer comparison). Link
